N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that features an adamantane moiety, a dichlorobenzamide core, and a dimethylaminosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The dichlorobenzamide core can be introduced through a series of substitution reactions, and the dimethylaminosulfonyl group is typically added via sulfonylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific methods used can vary depending on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the dichlorobenzamide core or the sulfonyl group.
Substitution: Halogen atoms in the dichlorobenzamide core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized benzamides.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The dichlorobenzamide core and the dimethylaminosulfonyl group can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and dichlorobenzamide-based molecules. Examples include:
1,3-Dehydroadamantane: A compound with a similar adamantane structure but different functional groups.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane derivative with different substituents.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its combination of an adamantane moiety, a dichlorobenzamide core, and a dimethylaminosulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2O3S/c1-25(2)29(27,28)19-8-16(17(22)9-18(19)23)20(26)24-4-3-21-10-13-5-14(11-21)7-15(6-13)12-21/h8-9,13-15H,3-7,10-12H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRGMBRQHAIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.